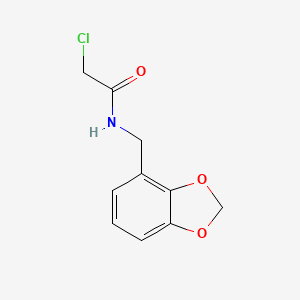![molecular formula C13H13N5S B7587264 N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine](/img/structure/B7587264.png)
N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a purine analog that has shown promising results in various experiments related to biochemistry and physiology. In
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine involves the inhibition of protein kinases. This compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to downstream targets. This inhibition can lead to changes in cellular signaling and regulation, which can be studied to gain insights into various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine are diverse and dependent on the specific cellular processes being studied. Some studies have shown that this compound can inhibit the growth of cancer cells by disrupting the cell cycle. Other studies have focused on the effects on neuronal signaling and have shown that this compound can modulate the activity of certain ion channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine in lab experiments is its specificity for certain protein kinases. This specificity allows researchers to study the effects of inhibiting these kinases without affecting other cellular processes. However, one limitation is that this compound may not be effective in all cell types, and its effects may vary depending on the specific kinase being targeted.
Future Directions
There are several future directions for research on N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine. One potential direction is the development of more potent and selective inhibitors of specific protein kinases. Another direction is the study of the effects of this compound on various disease models, such as cancer or neurological disorders. Additionally, researchers may explore the potential use of this compound as a therapeutic agent in these diseases.
In conclusion, N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine is a promising compound with potential applications in various scientific research fields. Its specificity for certain protein kinases makes it a valuable tool for studying cellular signaling and regulation. Further research on this compound may lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine involves several steps. The starting material is 2-amino-6-chloropurine, which is reacted with 2-bromo-1-(2-thienyl)cyclopentene in the presence of a palladium catalyst to yield the intermediate compound. This intermediate is then treated with sodium hydride and dimethylformamide to form the final product.
Scientific Research Applications
N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine has been used in various scientific research applications. One of the most significant applications is in the study of protein kinases. This compound has been shown to inhibit the activity of certain protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these kinases, researchers can study the effects on various cellular processes and develop potential therapeutic agents.
properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-2-8-4-9(19-10(8)3-1)5-14-12-11-13(16-6-15-11)18-7-17-12/h4,6-7H,1-3,5H2,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVAWUXEVEVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)CNC3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethyl)-7H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)




![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)

![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7587235.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587241.png)
![2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B7587252.png)
![3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
